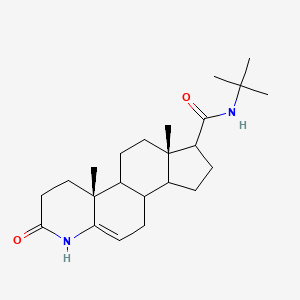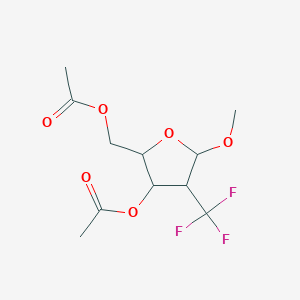
Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate is a compound with significant biomedical applications. It is known for its antiviral and antineoplastic properties, making it a valuable substance in the study of viral infections and cancer.
Métodos De Preparación
The synthesis of Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate involves several steps. The synthetic route typically includes the protection of hydroxyl groups, introduction of the trifluoromethyl group, and subsequent acetylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively .
Análisis De Reacciones Químicas
Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies related to cellular processes and molecular interactions.
Medicine: Its antiviral and antineoplastic properties make it a candidate for drug development and therapeutic research.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate involves its ability to impede viral replication and hinder the proliferation of malignant cells. This is achieved through its interaction with specific molecular targets and pathways, which disrupts the normal functioning of viral and cancerous cells.
Comparación Con Compuestos Similares
Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate can be compared with other similar compounds such as:
Methyl 2-deoxy-2-fluoro-D-ribofuranoside: This compound has similar structural features but differs in its fluorine substitution.
Methyl 2-deoxy-2-(trifluoromethyl)-alpha-D-ribofuranoside: Another closely related compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its specific trifluoromethyl group and its potent biological activities, which make it a valuable tool in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H15F3O6 |
|---|---|
Peso molecular |
300.23 g/mol |
Nombre IUPAC |
[3-acetyloxy-5-methoxy-4-(trifluoromethyl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H15F3O6/c1-5(15)18-4-7-9(19-6(2)16)8(11(12,13)14)10(17-3)20-7/h7-10H,4H2,1-3H3 |
Clave InChI |
FLMUHDLCWYXXHC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)OC)C(F)(F)F)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


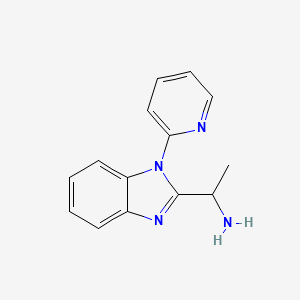
![[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B14795386.png)
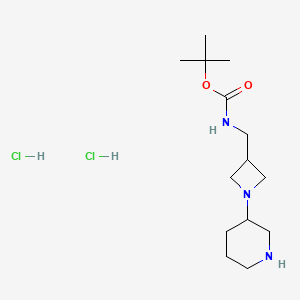
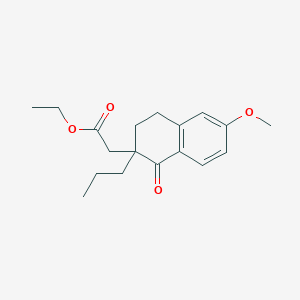
![(S)-2-(2'-(bis(3,5-di-tert-Butylphenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14795412.png)
![Propyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14795417.png)
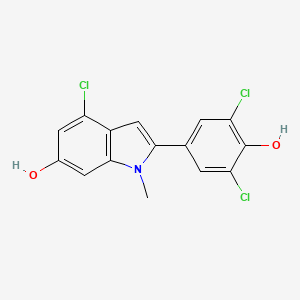
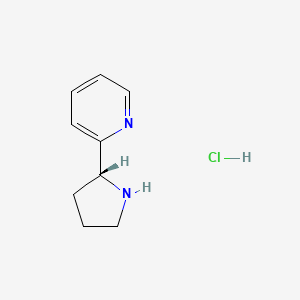
![N-(2-fluorophenyl)-2-({2-[(Z)-1-(2-furyl)ethylidene]hydrazino}carbothioyl)-1-hydrazinecarbothioamide](/img/structure/B14795433.png)
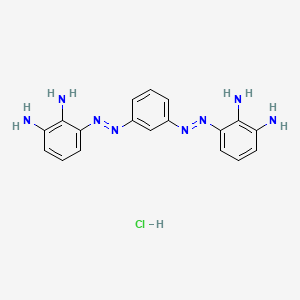
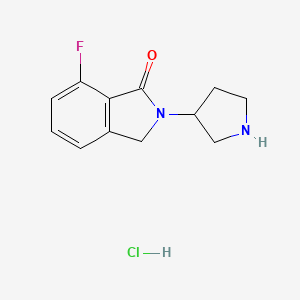
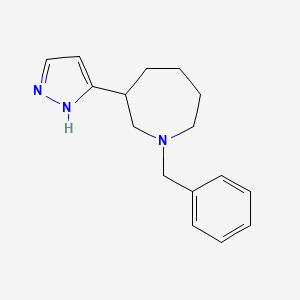
![2-[(3S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid](/img/structure/B14795453.png)
